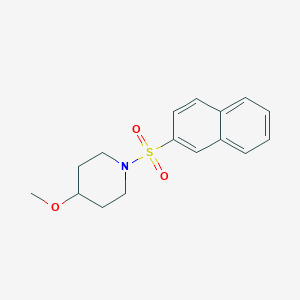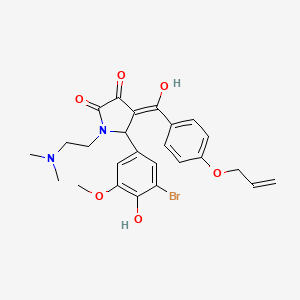
4-(4-(allyloxy)benzoyl)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-(4-(allyloxy)benzoyl)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, is a complex organic molecule that appears to be related to the pyrrole and pyrrolizine classes of compounds. These classes are known for their diverse biological activities and potential applications in pharmaceuticals. The compound features multiple functional groups, including an allyloxy group, a bromophenol moiety, a methoxy group, and a dimethylaminoethyl side chain, which could contribute to its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrrol-2-one derivatives has been described in the literature. For instance, a one-pot synthesis route to 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones has been reported, involving the reaction of an enamine with an arenesulfonyl isocyanate . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H- and 13C-NMR, and EI-MS, as well as X-ray crystallography . These techniques could be employed to analyze the molecular structure of the compound of interest, providing insights into its conformation and the spatial arrangement of its functional groups.
Chemical Reactions Analysis
The presence of multiple reactive functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, the allyloxy group could undergo nucleophilic substitution or participate in polymerization reactions. The bromophenol moiety could be involved in electrophilic aromatic substitution or coupling reactions. The dimethylaminoethyl side chain could engage in quaternary ammonium salt formation or be involved in interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The hydroxy groups could contribute to its solubility in polar solvents and participate in hydrogen bonding, affecting its boiling and melting points. The presence of the bromine atom could increase its molecular weight and density. The compound's UV-Vis absorption spectrum would be influenced by its conjugated system, and its reactivity could be studied through kinetic experiments.
Propiedades
IUPAC Name |
(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O6/c1-5-12-34-17-8-6-15(7-9-17)22(29)20-21(16-13-18(26)23(30)19(14-16)33-4)28(11-10-27(2)3)25(32)24(20)31/h5-9,13-14,21,29-30H,1,10-12H2,2-4H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFWGHSPFZORNC-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC=C)/O)/C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

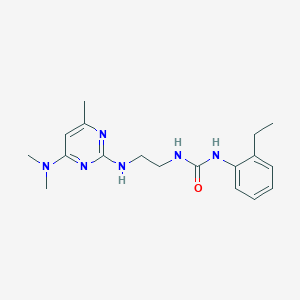

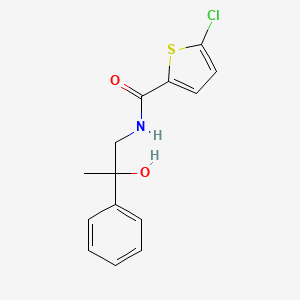
![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)

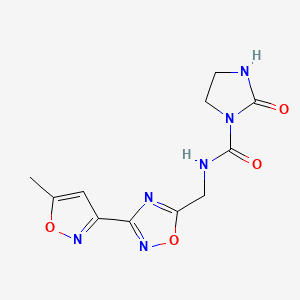
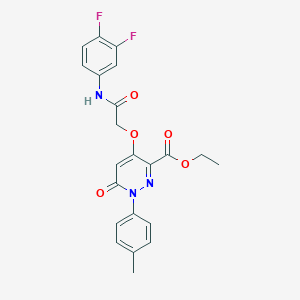

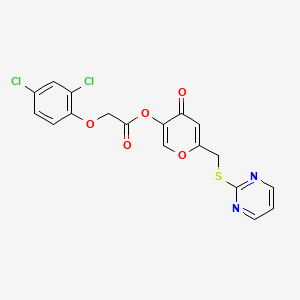
![N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B3020130.png)
![5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020131.png)
![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)
